1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

NMDA receptor pharmacology subunit selectivity Xenopus oocyte electrophysiology

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride (Rolicyclidine, PCPy, CAS 1934-48-1 for the hydrochloride salt) is a synthetic dissociative anesthetic belonging to the arylcyclohexylamine class. It is the pyrrolidine homolog of phencyclidine (PCP), where the six-membered piperidine ring is contracted to a five-membered pyrrolidine ring.

Molecular Formula C16H24ClN
Molecular Weight 265.82 g/mol
Cat. No. B161965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride
Synonyms1-(1-phenylcyclohexyl)pyrrolidine
1-(1-phenylcyclohexyl)pyrrolidine hydrochloride
PHP (1-(1-phenylcyclohexyl)pyrrolidine)
Molecular FormulaC16H24ClN
Molecular Weight265.82 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl
InChIInChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H
InChIKeyFEUATZUGYUSKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenylcyclohexyl)pyrrolidine Hydrochloride (Rolicyclidine/PCPy): Procurement-Grade Arylcyclohexylamine NMDA Antagonist for Preclinical Neuroscience


1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride (Rolicyclidine, PCPy, CAS 1934-48-1 for the hydrochloride salt) is a synthetic dissociative anesthetic belonging to the arylcyclohexylamine class. It is the pyrrolidine homolog of phencyclidine (PCP), where the six-membered piperidine ring is contracted to a five-membered pyrrolidine ring [1]. PCPy functions primarily as a non-competitive, use-dependent NMDA receptor open-channel blocker and is classified as a Schedule I controlled substance in the United States due to its pharmacodynamic similarity to PCP, although it has never been widely abused [2]. The compound is employed exclusively in preclinical research settings as a pharmacological tool for probing NMDA receptor subtype function, drug discrimination paradigms, and cytochrome P450 mechanism-based inactivation studies [3].

Why Generic Substitution of 1-(1-Phenylcyclohexyl)pyrrolidine Hydrochloride Fails: Quantifiable Differentiation from PCP and In-Class Arylcyclohexylamines


Arylcyclohexylamine NMDA antagonists are not functionally interchangeable. The contraction of the nitrogen heterocycle from a six-membered piperidine (PCP) to a five-membered pyrrolidine (PCPy) produces a quantifiably distinct pharmacological signature across multiple orthogonal dimensions—NMDA receptor subtype selectivity, behavioral potency ranking, cytochrome P450 inactivation kinetics, and solid-state thermal properties—that cannot be replicated by PCP, its seven-membered hexamethyleneimine homolog (PCHMI), or substituted PCPy derivatives. Procurement of the incorrect arylcyclohexylamine will introduce uncontrolled variables into receptor pharmacology, drug discrimination, or metabolic stability experiments [1]. The evidence below establishes precisely where and by what magnitude PCPy diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for 1-(1-Phenylcyclohexyl)pyrrolidine Hydrochloride: Head-to-Head Data vs. PCP, PCHMI, and Substituted Analogs


NMDA Receptor NR1A/2B Subtype Selectivity: PCPy Exhibits ~4,500-Fold Discrimination Between NR2B and NR2C Subunits, in Contrast to Non-Selective PCP

PCPy demonstrates pronounced selectivity for the NR1A/NR2B NMDA receptor subtype (IC50 = 22 nM) over the NR1A/NR2C subtype (IC50 > 100,000 nM), representing greater than 4,500-fold discrimination [1]. In contrast, phencyclidine (PCP) is reported to be equally potent as an antagonist at both NR1A/NR2A and NR1A/NR2B receptor subtypes in the same Xenopus oocyte expression system, showing no subtype selectivity [2]. This divergent subtype profile means PCPy, unlike PCP, can serve as a pharmacological tool to preferentially probe NR2B-containing NMDA receptor populations.

NMDA receptor pharmacology subunit selectivity Xenopus oocyte electrophysiology NR2B vs NR2C

Behavioral Drug Discrimination Potency: PCPy (PHP) is Quantifiably Less Potent than PCP in Squirrel Monkey Discriminative Stimulus Assays

In a squirrel monkey drug discrimination paradigm (training dose: 0.16 mg/kg PCP, IM), PCPy (designated PHP) produced dose-dependent PCP-appropriate responding, but with a statistically distinct potency ranking [1]. The relative potency order for drug-lever appropriate responding was: TCP > PCP = PCE > PHP > PCM > ketamine. For suppression of operant responding, the order was: PCP = TCP > PHP > PCE > PCM > ketamine. Thus PHP (PCPy) is measurably less potent than PCP both in producing discriminative stimulus effects and in suppressing operant behavior. Notably, the dose required to suppress operant responding to 50% of vehicle rates was three to five times larger than the ED50 for drug-lever responding across all compounds tested [1].

drug discrimination behavioral pharmacology operant responding ED50 ranking

Mechanism-Based Cytochrome P450 Inactivation Kinetics: PCPy is Intermediate Between PCP and PCHMI in NADPH-Dependent CYP Inactivation

In a direct head-to-head comparison using phenobarbital-induced rabbit liver microsomes, the three heterocyclic homologs of PCP were preincubated and their NADPH-dependent inactivation of CYP450 was measured via benzphetamine N-demethylation and CO binding to reduced microsomes [1]. The relative rates of enzyme inactivation followed the order: PCP ≥ PCPy > PCHMI. All three compounds exhibited mechanism-based (suicide-substrate) inactivation requiring NADPH and the intact heterocyclic ring; the diethylamino acyclic analog did not produce this inhibition, proving the heterocyclic ring is essential [1]. The observed trend correlated with the expected relative stability of the cyclic carbinolamine intermediate, suggesting the inhibitory species forms from the closed-ring isomer.

cytochrome P450 mechanism-based inhibition drug metabolism hepatic microsomes

Solid-State Thermal Identity: PCPy Hydrochloride Melting Point (235–237 °C) is Quantifiably Distinct from PCP HCl (243–244 °C) and PCHMI HCl (205–206 °C)

The original 1965 patent by Maddox and Godefroi provides melting points for the hydrochloride salts of all three heterocyclic homologs synthesized under identical conditions [1]. PCPy hydrochloride melts at 235–237 °C, which is 7–8 °C lower than PCP hydrochloride (243–244 °C) and 29–32 °C higher than PCHMI hydrochloride (205–206 °C). These melting point differences serve as a definitive identity check: a sample melting outside the 235–237 °C range cannot be authentic PCPy HCl and likely represents contamination with the piperidine or hexamethyleneimine homolog.

analytical reference standard melting point salt form identity quality control

Dopamine D2 Receptor Affinity: PCPy Binds D2 Receptors with Micromolar Affinity (IC50 1,200 nM), Contrasting with Reported Nanomolar D2High Affinity of PCP

PCPy exhibits moderate affinity for the dopamine D2 receptor with an IC50 of 1,200 nM (1.2 µM) as determined by inhibition of [3H]-raclopride binding in rat brain membranes [1]. In contrast, PCP has been reported to bind the high-affinity state of the dopamine D2 receptor (D2High) with a Ki of 2.7 nM, measured by [3H]domperidone binding to human cloned D2 receptors [2]. Although these assays differ in ligand and tissue source, the approximately 440-fold difference in measured affinity is consistent with the behavioral observation that PCPy produces fewer stimulant effects and more sedative, barbiturate-like effects compared to PCP [3]. This is pharmacologically plausible: weaker D2 receptor engagement would be expected to reduce the dopaminergic component of the behavioral response.

dopamine D2 receptor off-target pharmacology receptor binding profile

Sigma Receptor Affinity: PCPy Exhibits Low Micromolar Sigma Site Affinity (Ki 3,200 nM), Distinct from its Primary NMDA Target

PCPy binds to the sigma site of the phencyclidine receptor with a Ki of 3,200 nM (3.2 µM) as measured by displacement of [3H]-(+)-SKF-10,047 [1]. For comparison, its primary target affinity at the NMDA-associated PCP site (measured by [3H]TCP displacement in the same study) is Ki = 630 nM, indicating approximately 5-fold selectivity for the NMDA-PCP site over the sigma site [1]. This contrasts with certain substituted PCP analogs (e.g., 3-OH-PCP) which exhibit profoundly enhanced sigma/opiate receptor affinity. Quantitative sigma affinity data for unsubstituted PCP in the identical assay system would strengthen this comparison; currently this is a single-compound benchmark.

sigma receptor PCP binding site radioligand displacement off-target profiling

Research and Industrial Application Scenarios Where 1-(1-Phenylcyclohexyl)pyrrolidine Hydrochloride is the Demonstrably Correct Procurement Choice


NMDA NR2B-Selective Pharmacological Tool Compound for Synaptic Physiology Studies

Investigators studying the role of NR2B-containing NMDA receptors in hippocampal long-term potentiation, cortical plasticity, or chronic pain models should select PCPy over PCP because of its >4,500-fold selectivity for NR1A/2B over NR1A/2C [1]. In contrast, PCP is reported to be equipotent at NR2A and NR2B subtypes , and thus cannot dissect NR2B-specific contributions. Researchers should note that the NR1A/2A affinity of PCPy has not been directly reported and should be confirmed in the experimental preparation.

Drug Discrimination Training and Generalization Studies Requiring Graded NMDA Antagonist Potency

Behavioral pharmacologists designing PCP-appropriate drug discrimination generalization curves benefit from PCPy's intermediate potency position (ranked below PCP/PCE/TCP but above PCM and ketamine for discriminative stimulus effects [1]). This intermediate ranking enables construction of full dose-response generalization gradients spanning a wide potency range when testing novel arylcyclohexylamines, without ceiling or floor effects that would occur with the highest- or lowest-potency congeners.

Cytochrome P450 Structure-Activity Relationship Studies of Mechanism-Based Inactivation by Heterocyclic Amines

PCPy occupies the critical intermediate position in the CYP450 inactivation rank order (PCP ≥ PCPy > PCHMI) [1]. ADME-Tox laboratories investigating the relationship between heterocyclic ring size and suicide-substrate CYP inactivation require PCPy as the five-membered ring comparator to bridge the six-membered (PCP, highest inactivation) and seven-membered (PCHMI, lowest inactivation) extremes. The diethylamino acyclic analog, which shows no mechanism-based inhibition, serves as the negative control in this series.

Forensic Analytical Reference Standard Procurement and Identity Verification

Forensic toxicology and analytical chemistry laboratories require authenticated PCPy hydrochloride as a reference standard for identifying this compound in seized materials or biological specimens. The melting point of the hydrochloride salt (235–237 °C [1]) provides a rapid pre-screening identity check that distinguishes PCPy·HCl from PCP·HCl (243–244 °C) and PCHMI·HCl (205–206 °C). Combined with mass spectral data available in curated databases (e.g., mzCloud), these thermal properties enable definitive identification and quantification.

Quote Request

Request a Quote for 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.